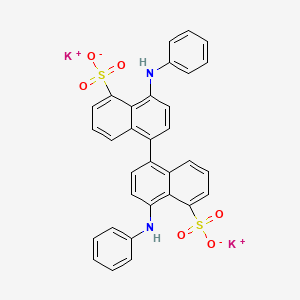

双-ANS

描述

4,4’-Dianilino-1,1’-binaphthyl-5,5’-disulfonic acid dipotassium salt is a fluorescent probe widely used in biochemical research. This compound is known for its ability to bind to nonpolar cavities in proteins, making it a valuable tool for studying protein folding, conformational changes, and other processes that modify the exposure of the probe to water .

科学研究应用

4,4’-Dianilino-1,1’-binaphthyl-5,5’-disulfonic acid dipotassium salt has numerous applications in scientific research:

Chemistry: Used as a fluorescent probe to study molecular interactions and chemical reactions.

Biology: Employed in the investigation of protein folding, conformational changes, and protein-protein interactions.

Medicine: Utilized in diagnostic assays to detect specific proteins and other biomolecules.

Industry: Applied in the development of biosensors and other analytical tools .

作用机制

Target of Action

Bis-ANS (Dipotassium), also known as 4,4’-Dianilino-1,1’-binaphthyl-5,5’-disulfonic acid dipotassium salt, primarily targets proteins . It has a high affinity for nonpolar cavities in proteins . It binds to tubulin with a Kd of 2 μM .

Mode of Action

Bis-ANS is essentially nonfluorescent in water but becomes appreciably fluorescent when bound to membranes . This property makes it a sensitive indicator of protein folding, conformational changes, and other processes that modify the exposure of the probe to water . It is superior to 1-8-ANS as a probe for nonpolar cavities in proteins, often binding with an affinity that is orders-of-magnitude higher .

Biochemical Pathways

Bis-ANS is a potent biphasic modulator of protein liquid-liquid phase separation (LLPS) . Depending on context, Bis-ANS can both induce LLPS denovo as well as prevent the formation of homotypic liquid droplets .

Pharmacokinetics

Its solubility in water and dmso suggests that it may have good bioavailability

Result of Action

The binding of Bis-ANS to proteins results in a substantial increase in fluorescence, indicating changes in protein conformation . It can also modulate the liquid-liquid phase separation of proteins .

Action Environment

The action of Bis-ANS is influenced by its environment. For instance, it becomes fluorescent when bound to membranes . It can promote LLPS at low concentrations but suppresses LLPS at high concentrations

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dianilino-1,1’-binaphthyl-5,5’-disulfonic acid dipotassium salt typically involves the reaction of 4,4’-dianilino-1,1’-binaphthyl-5,5’-disulfonic acid with potassium hydroxide. The reaction conditions require careful control of temperature and pH to ensure the formation of the dipotassium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the final product. The compound is often produced in crystalline form and requires proper storage conditions to prevent degradation .

化学反应分析

Types of Reactions

4,4’-Dianilino-1,1’-binaphthyl-5,5’-disulfonic acid dipotassium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the structure of the compound, affecting its fluorescent properties.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally require controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while reduction can produce amine derivatives .

相似化合物的比较

Similar Compounds

1-Anilinonaphthalene-8-sulfonic acid: Another fluorescent probe used for similar applications but with different binding affinities and fluorescence properties.

2-Anilinonaphthalene-6-sulfonic acid: Similar in structure but with variations in binding sites and fluorescence characteristics

Uniqueness

4,4’-Dianilino-1,1’-binaphthyl-5,5’-disulfonic acid dipotassium salt is unique due to its high binding affinity for nonpolar cavities in proteins and its superior fluorescence properties compared to other similar compounds. This makes it a preferred choice for studying protein folding and conformational changes .

属性

IUPAC Name |

dipotassium;8-anilino-5-(4-anilino-5-sulfonatonaphthalen-1-yl)naphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H24N2O6S2.2K/c35-41(36,37)29-15-7-13-25-23(17-19-27(31(25)29)33-21-9-3-1-4-10-21)24-18-20-28(34-22-11-5-2-6-12-22)32-26(24)14-8-16-30(32)42(38,39)40;;/h1-20,33-34H,(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWLWTJHKQHRTNC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)C4=C5C=CC=C(C5=C(C=C4)NC6=CC=CC=C6)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22K2N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

672.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65664-81-5 | |

| Record name | 4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic acid dipotassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

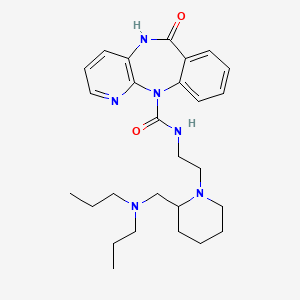

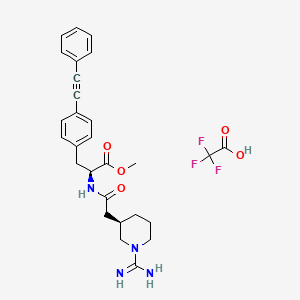

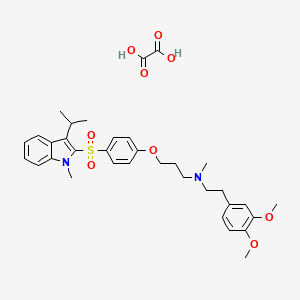

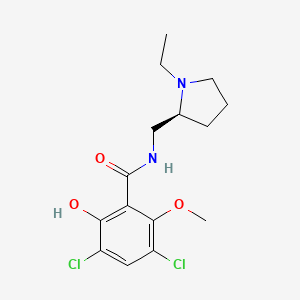

Feasible Synthetic Routes

Q1: Does Bis-ANS bind to specific amino acids in proteins?

A1: While Bis-ANS primarily targets hydrophobic regions, studies have identified specific amino acid sequences within these regions as potential binding sites. For example, in α-crystallin, sequences QSLFR and HFSPEDLTVK in αA-crystallin and DRFSVNLNVK and VLGDVIEVHGK in αB-crystallin were identified as Bis-ANS binding regions. [, ].

Q2: Can Bis-ANS be used to study protein-ligand interactions?

A2: Yes, Bis-ANS can be used to investigate protein-ligand interactions through competitive binding experiments. When a ligand competes with Bis-ANS for the same binding site on a protein, it displaces the probe, leading to a decrease in fluorescence intensity. This displacement can be used to determine the binding affinity of the ligand for the protein. [, , , , ].

Q3: What is the molecular formula and weight of Bis-ANS?

A3: The molecular formula of Bis-ANS is C32H22K2N2O6S2, and its molecular weight is 696.84 g/mol. [Not explicitly stated in papers, but can be derived from the chemical name and structure].

Q4: What are the characteristic spectroscopic properties of Bis-ANS?

A4: In aqueous solutions, Bis-ANS typically exhibits an excitation maximum around 380-390 nm and a weak emission maximum around 520-530 nm. Upon binding to hydrophobic environments, the emission maximum shifts to a lower wavelength (blue shift), usually around 470-490 nm, with a significant increase in fluorescence intensity. [, , , , ].

Q5: How does the presence of salts affect Bis-ANS fluorescence?

A5: High salt concentrations can quench Bis-ANS fluorescence, suggesting competition between salts (particularly anions) and the dye for binding to positively charged regions on proteins. []. This highlights the importance of controlling ionic strength in experiments involving Bis-ANS.

Q6: Does temperature influence Bis-ANS binding to proteins?

A6: Yes, temperature can significantly influence both the kinetics and thermodynamics of Bis-ANS binding to proteins. Generally, increasing temperature can enhance the probe's binding to hydrophobic regions exposed during thermally induced protein unfolding. [, , , , ].

Q7: Have molecular dynamics (MD) simulations been used to study Bis-ANS-protein interactions?

A7: Yes, MD simulations have been employed to investigate the binding mode and dynamics of Bis-ANS interacting with proteins. These simulations provide valuable insights into the preferred orientation of the probe within the binding site and the flexibility of the protein region surrounding the bound probe. [, , ].

Q8: How do structural analogs of Bis-ANS compare in terms of protein binding?

A8: Structural modifications to the Bis-ANS scaffold can significantly impact its binding affinity and fluorescence properties. For instance, ANS (8-anilino-1-naphthalenesulfonate), lacking one naphthalene ring, generally exhibits lower binding affinity for proteins compared to Bis-ANS. [, ]. The specific position and nature of substituents on the naphthalene rings can also affect its interactions with proteins, influencing its sensitivity as a probe. [, , , ].

Q9: What analytical techniques are commonly used to study Bis-ANS-protein interactions?

A9: Several techniques are employed to characterize Bis-ANS-protein interactions. Fluorescence spectroscopy is extensively used to monitor changes in Bis-ANS fluorescence intensity and emission maxima upon binding to proteins, providing information on binding affinity and conformational changes. [, , , , ]. Isothermal titration calorimetry (ITC) can be utilized to determine the thermodynamic parameters (enthalpy, entropy, and binding constant) of the interaction. [, ]. Surface plasmon resonance (SPR) enables real-time monitoring of the binding kinetics (association and dissociation rates) of Bis-ANS to immobilized proteins. [].

Q10: What resources are available for researchers working with Bis-ANS?

A10: Researchers can access a wealth of information on Bis-ANS, including publications, protocols, and spectroscopic data, from databases like PubMed, Google Scholar, and online research resources. Commercially available Bis-ANS is typically of high purity and suitable for most research applications.

Q11: When was Bis-ANS first introduced as a fluorescent probe?

A11: While the exact date of its introduction is unclear, Bis-ANS has been used as a fluorescent probe for several decades, with numerous publications highlighting its applications in protein research since the latter part of the 20th century. [, , ].

Q12: What are some examples of cross-disciplinary applications of Bis-ANS?

A12: Although primarily utilized in protein research, Bis-ANS finds applications in other disciplines. For instance, it has been explored for its ability to detect amyloid fibrils and prefibrillar oligomeric assemblies associated with diseases like Alzheimer's and type II diabetes. []. Its interaction with lipid membranes has also been investigated to understand the impact of amyloid aggregates on membrane fluidity, which could have implications for cellular function and disease mechanisms. []. These applications highlight the versatility of Bis-ANS as a tool for investigating molecular interactions and their biological consequences.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl (2S)-2-[(5-trimethylstannylpyridin-3-yl)oxymethyl]azetidine-1-carboxylate](/img/structure/B1662582.png)

![2-Amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1662591.png)